N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide
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Overview
Description
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide is a complex organic compound belonging to the benzamide class Benzamides are known for their diverse applications in medicinal chemistry, biology, and industrial processes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide typically involves multi-step organic reactions. One common approach starts with the acylation of 3-methyl-2-benzofuran with 4-methylbenzoyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to further reactions, including amide formation with benzoyl chloride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Utilizing microreactor systems allows for precise control over reaction parameters, leading to higher selectivity and reduced by-products .
Chemical Reactions Analysis
Types of Reactions
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like potassium permanganate or chromium trioxide.
Reduction: Commonly performed using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic aromatic substitution reactions are facilitated by reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Bromine in the presence of iron(III) bromide as a catalyst.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to corresponding amines or alcohols.
Substitution: Introduction of halogen or nitro groups on the aromatic ring.
Scientific Research Applications
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antibacterial and antioxidant agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and modulation of inflammatory responses .
Comparison with Similar Compounds
Similar Compounds
N-(3-Amino-4-methylphenyl)benzamide: Known for its use in medicinal chemistry as a building block for drug candidates.
2-methyl-N-[3-(4-methylbenzoyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]benzamide: Another benzamide derivative with potential antimicrobial properties.
Uniqueness
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide stands out due to its unique benzofuran structure, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO3/c1-15-8-10-17(11-9-15)22(26)23-16(2)20-13-12-19(14-21(20)28-23)25-24(27)18-6-4-3-5-7-18/h3-14H,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXLLEHZTAIENK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=C(C=C3)NC(=O)C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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